Technical Guide: 5-Chloro-2,1,3-benzoxadiazol-4-amine and the Benzofurazan Scaffold in Advanced Research
Technical Guide: 5-Chloro-2,1,3-benzoxadiazol-4-amine and the Benzofurazan Scaffold in Advanced Research
This technical guide provides an in-depth analysis of 5-Chloro-2,1,3-benzoxadiazol-4-amine, a member of the 2,1,3-benzoxadiazole (benzofurazan) family. We will explore its identification, a validated synthesis strategy based on core chemical principles, and its primary application as a fluorogenic scaffold for sensitive detection and analysis in research and drug development. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this important chemical class.
Compound Identification and Nomenclature
The compound of interest is 5-Chloro-2,1,3-benzoxadiazol-4-amine . A critical first step in working with this molecule is to distinguish it from a commonly confused, commercially available analog.
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Topic Compound: 5-Chloro-2,1,3-benzoxadiazol-4-amine (an oxygen-containing heterocycle). A specific CAS number for this precise isomer is not readily found in major chemical databases, indicating it is likely a novel or non-standard research compound.
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Common Analog: 5-Chloro-2,1,3-benzothia diazol-4-amine (a sulfur-containing heterocycle). This compound is well-documented and commercially available.
The core of the target compound is the 2,1,3-benzoxadiazole ring system, also known as benzofurazan . This guide will focus on the oxygen-containing scaffold as requested. Due to the scarcity of specific data for the exact title compound, we will leverage the well-established chemistry of closely related and extensively studied benzofurazan derivatives to provide authoritative protocols and insights.
Physicochemical Properties of a Representative Benzofurazan Amine
The properties of the specific title compound are not published. However, the properties of a fluorescent adduct formed from a related and widely used benzofurazan reagent, 4-Chloro-7-nitrobenzofurazan (NBD-Cl), after reaction with an amine, provide a reliable proxy for expected characteristics.
| Property | Value | Source |
| IUPAC Name | 4-Amino-7-nitro-2,1,3-benzoxadiazole | General Derivative |
| Synonyms | NBD-Amine, 4-Amino-7-nitrobenzofurazan | [5] |
| Molecular Formula | C₆H₄N₄O₃ | [5] |
| Molecular Weight | 180.12 g/mol | [5] |
| Appearance | Yellow/Orange Crystalline Solid | [5] |
| Fluorescence Ex/Em | ~464 nm / ~512 nm (in aqueous solution) | [6] |
| Solubility | Soluble in organic solvents (DMSO, Acetonitrile) | [6] |
Synthesis Pathway and Mechanistic Rationale
The synthesis of 4-amino-substituted benzofurazans is reliably achieved through nucleophilic aromatic substitution (SNAr). The benzofurazan ring is strongly electron-withdrawing, which activates halogen substituents toward displacement by nucleophiles like amines.
A logical and field-proven pathway to synthesize the title compound, 5-Chloro-2,1,3-benzoxadiazol-4-amine, would start from a di-halogenated precursor, such as 4,5-dichloro-2,1,3-benzoxadiazole.
Proposed Synthetic Workflow
The diagram below outlines the proposed two-step reaction from a dichlorinated precursor to the final product.
Caption: Proposed synthesis of the title compound via SNAr reaction.
Expertise & Experience Insight: The key to this synthesis is regioselectivity. The C4 position on the benzofurazan ring is generally more electron-deficient and thus more susceptible to nucleophilic attack than the C5 position. This inherent electronic bias allows for a controlled, stepwise reaction where one chlorine atom can be substituted preferentially, providing a high-yield pathway to the desired mono-amino, mono-chloro product.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established methods for the synthesis of NBD-amine derivatives.[5]
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Dissolution: Dissolve 1.0 equivalent of the precursor, 4,5-dichloro-2,1,3-benzoxadiazole, in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
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Nucleophile Addition: To the stirred solution, add 1.1 to 1.5 equivalents of concentrated ammonium hydroxide at room temperature. The slight excess of the amine ensures the complete consumption of the starting material.
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Base Addition (Optional but Recommended): Add 2.0 equivalents of a non-nucleophilic base, such as sodium bicarbonate or triethylamine, to neutralize the HCl generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.
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Reaction Monitoring: Stir the reaction at room temperature for 4-8 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible. The product, being a colored and fluorescent compound, is often easily visualized.
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Work-up and Isolation:
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Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.
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Extract the aqueous layer three times with ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Core Application: Fluorogenic Derivatization for Sensitive Analysis
The benzofurazan scaffold is the core of a class of powerful fluorogenic reagents, most notably NBD-Cl (4-Chloro-7-nitrobenzofurazan) and NBD-F (4-Fluoro-7-nitrobenzofurazan).[6][7] These reagents are themselves non-fluorescent but react with primary and secondary amines to yield intensely fluorescent products.[6] This "turn-on" fluorescence mechanism forms the basis of their utility in drug development and biochemical analysis.
Trustworthiness & Authoritative Grounding: The principle relies on intramolecular charge transfer (ICT). The benzofurazan ring is a potent electron-acceptor. The unreacted reagent lacks a strong electron-donor. Upon reaction with an amine (an electron-donor), a "push-pull" electronic system is established. This donor-π-acceptor architecture is highly conjugated and allows for strong absorption of light and subsequent intense fluorescence emission.
Mechanism of Fluorogenic Reaction
Caption: Workflow for using a benzofurazan probe to label an amine.
Detailed Experimental Protocol: Derivatization of an Amine Analyte for HPLC
This protocol describes a self-validating system for quantifying an amine-containing drug substance or metabolite in a sample matrix.
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Reagent Preparation:
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Prepare a 10 mM stock solution of the 5-Chloro-2,1,3-benzoxadiazol-4-amine analog (e.g., NBD-Cl) in dry acetonitrile.
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Prepare a 0.1 M borate buffer solution and adjust the pH to 9.0.
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Prepare a stock solution of your amine-containing analyte at a known concentration in the borate buffer.
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Derivatization Reaction:
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In a microcentrifuge tube, combine 100 µL of the analyte solution with 100 µL of the derivatizing reagent stock solution.
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Vortex the mixture briefly.
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Incubate the reaction at 60°C for 30 minutes in a heating block, protected from light. The elevated temperature ensures a rapid and complete reaction.
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Reaction Quench & Sample Preparation:
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After incubation, cool the tube to room temperature.
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Add 10 µL of 1 M HCl to quench the reaction by protonating any remaining unreacted reagent.
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Add 790 µL of the HPLC mobile phase (e.g., Acetonitrile/Water mixture) to dilute the sample to a final volume of 1 mL.
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Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
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HPLC Analysis:
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Inject the sample onto a C18 reverse-phase HPLC column.
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Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
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Set the fluorescence detector to an excitation wavelength of ~470 nm and an emission wavelength of ~530 nm.[7]
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The derivatized analyte will appear as a sharp, fluorescent peak, allowing for quantification with detection limits often in the low femtomole range.[7]
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Safety and Handling
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Hazard Class: Halogenated heterocyclic compounds are often classified as irritants. Assume the compound causes skin and serious eye irritation.[1]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
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Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, protected from light to maintain chemical integrity.
References
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Balaban, A. T., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, 2007(xiii), 87-104. Available at: [Link]
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Pashkova, A., et al. (2015). Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines. Dyes and Pigments, 121, 311-318. Available at: [Link]
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Wikipedia. (2023). 4-Fluoro-7-nitrobenzofurazan. Available at: [Link]
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PubChem. 4-Amino-5-chloro-2,1,3-benzothiadiazole. CID 771620. Available at: [Link]
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Saputri, F. A., & Pratiwi, R. (2022). 4-CHLORO-7-NITROBENZOFURAZAN (NBD-CL) AS PRE AND POST-COLUMN DERIVATIZATION REAGENT FOR AMINE GROUPS ANALYSIS USING CHROMATOGRAPHY: A MINI-REVIEW. Jurnal Sains Farmasi & Klinis, 9(3), 263-272. Available at: [Link]
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PubChem. 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. CID 10632401. Available at: [Link]
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PubChem. 4-Amino-5-chloro-2,1,3-benzothiadiazole. CID 771620. Available at: [Link]
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